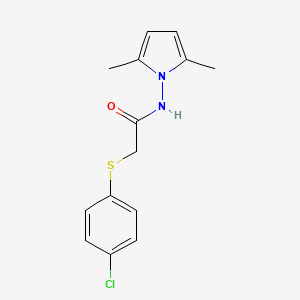
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in pharmaceutical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The active hydrogen on the cyanoacetamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine derivatives.
Applications De Recherche Scientifique
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator and inhibitor of topoisomerase enzymes.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of dyes, fluorescent materials, and laser technologies.
Mécanisme D'action
The mechanism of action of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription . The compound’s interaction with DNA and enzymes makes it a potent cytotoxic agent with potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): A DNA-intercalating agent that inhibits topoisomerase I and II.
Amsacrine (m-AMSA): Another acridine derivative used for its DNA-intercalation activity and inhibition of topoisomerase enzymes.
Uniqueness
N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide is unique due to its cyanoacetamido group, which provides additional reactivity and potential for further chemical modifications. This structural feature distinguishes it from other acridine derivatives and enhances its versatility in various applications.
Propriétés
Numéro CAS |
851320-13-3 |
|---|---|
Formule moléculaire |
C19H16N4O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-[2-[(2-cyanoacetyl)amino]ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c20-9-8-17(24)21-10-11-22-19(25)15-6-3-5-14-12-13-4-1-2-7-16(13)23-18(14)15/h1-7,12H,8,10-11H2,(H,21,24)(H,22,25) |
Clé InChI |
VXOBEMXFTLHNPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCNC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


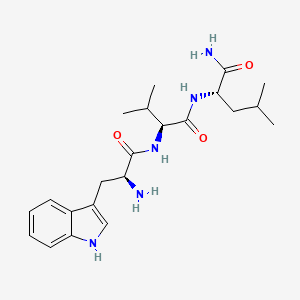
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)

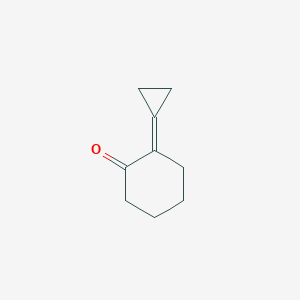

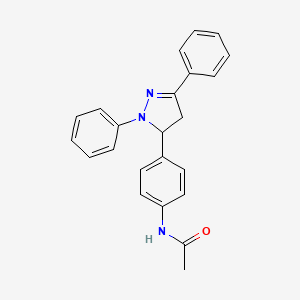
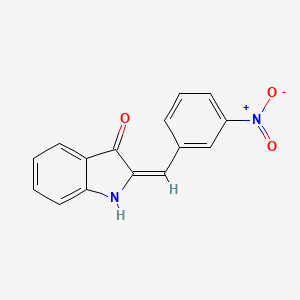
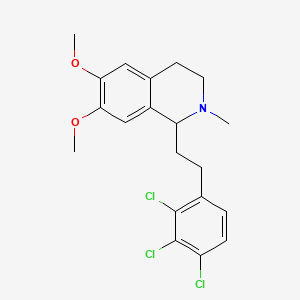
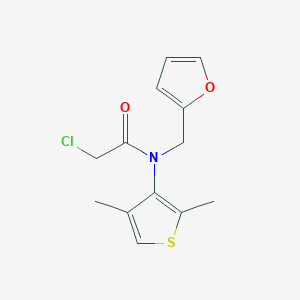
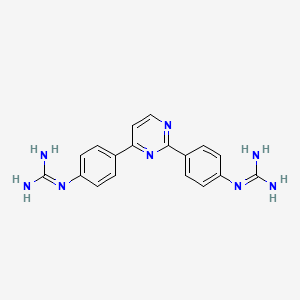
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)

